2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Description
This compound is a tricyclic heterocyclic derivative featuring a 2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene core. Key structural elements include:
- 2-Methoxyphenyl substituent at position 5 of the tricyclic system.
- Hydroxymethyl group at position 11.
- Sulfanyl-acetamide side chain linked to position 7, terminating in an N-(4-methoxyphenyl) group.
Its crystal structure likely involves intramolecular hydrogen bonds (e.g., C–H···O, N–H···O) and π-π stacking, as inferred from analogous compounds . Structural determination methods, such as X-ray crystallography using SHELX software , are critical for analyzing its conformation and intermolecular interactions.
Properties
IUPAC Name |
2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O5S/c1-16-25-21(17(14-33)13-29-16)12-22-27(37-25)31-26(20-6-4-5-7-23(20)36-3)32-28(22)38-15-24(34)30-18-8-10-19(35-2)11-9-18/h4-11,13,33H,12,14-15H2,1-3H3,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQBSEYSHWXYPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4OC)SCC(=O)NC5=CC=C(C=C5)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrano[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrano[2,3-d]pyrimidine core.
Substitution Reactions: Introduction of the hydroxymethyl and methoxyphenyl groups through nucleophilic substitution reactions.
Thioether Formation: The thioether linkage is formed by reacting the pyrano[2,3-d]pyrimidine derivative with a suitable thiol compound.
Acetamide Formation: The final step involves the acylation of the thioether derivative with 4-methoxyphenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Implementation of advanced purification techniques such as recrystallization, chromatography, and distillation.
Automation: Utilization of automated reactors and continuous flow systems to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The unique structural features of this compound suggest various therapeutic applications:
- Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antioxidant properties, potentially protecting cells from oxidative stress.
- Anticancer Potential : The triazatricyclo framework has been associated with anticancer activities in some derivatives, indicating that this compound may also possess similar properties.
Drug Development
Due to its structural complexity and potential interactions with various biological targets, this compound is being explored for:
- Targeted Drug Delivery : The sulfanyl group may enhance the solubility and bioavailability of the drug.
- Enzyme Inhibition : Its ability to interact with specific enzymes could lead to the development of inhibitors for diseases such as cancer or metabolic disorders.
Case Studies
Several studies have investigated compounds structurally related to the target compound:
Mechanism of Action
The mechanism of action of 2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide is not well-documented. based on its structure, it may interact with specific molecular targets such as enzymes or receptors. The compound’s functional groups suggest potential interactions through hydrogen bonding, hydrophobic interactions, and van der Waals forces. Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positional Isomers
Compound A : 2-[[11-(Hydroxymethyl)-5-(4-Methoxyphenyl)-14-Methyl-2-Oxa-4,6,13-Triazatricyclo[8.4.0.03,8]Tetradeca-1(10),3(8),4,6,11,13-Hexaen-7-yl]Sulfanyl]-N-(2-Methylphenyl)Acetamide
- Key Differences :
- Position 5 substituent : 4-Methoxyphenyl (vs. 2-methoxyphenyl in the target compound).
- Acetamide terminus : N-(2-Methylphenyl) (vs. N-(4-Methoxyphenyl)).
- The 4-methoxyphenyl terminus in the target compound may improve hydrogen-bonding capacity compared to the non-polar 2-methylphenyl group in Compound A .
Functional Group Modifications
Compound B : N-[4-(4-Methoxybenzenesulfonamido)-Phenyl]Sulfonyl]Acetamide
- Key Differences :
- Core structure : Lacks the tricyclic system but features a sulfonamide-acetamide backbone.
- Substituents : Includes a sulfonamide group instead of a sulfanyl linkage.
- Implications: The sulfanyl group in the target compound may enhance redox activity or metal chelation compared to sulfonamide-based analogs.
Table 1: Structural and Functional Comparison
Hydrogen Bonding and Crystal Packing
- The target compound’s hydroxymethyl and methoxy groups facilitate N–H···O and C–H···O interactions, stabilizing its crystal lattice . In contrast, Compound A’s 2-methylphenyl group may disrupt these interactions, leading to less predictable packing .
Biological Activity
The compound 2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and diverse biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 514.6 g/mol. Its structure includes a triazatricyclo framework and various functional groups such as methoxy and sulfanyl moieties, which are crucial for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structural features. For instance:
- Cytotoxicity Testing : The compound demonstrated significant cytotoxic effects against various cancer cell lines. In particular, it showed an IC50 value in the low micromolar range against HeLa cells (cervical cancer) and SMMC7404 cells (hepatocellular carcinoma) .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.1 |
| SMMC7404 | 14.5 |
- Mechanism of Action : The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways, indicating that the compound may interfere with cell cycle progression and promote programmed cell death .
Anti-inflammatory Activity
The compound's structural motifs suggest potential anti-inflammatory properties. Similar compounds have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in cellular models . Further exploration is needed to confirm these effects specifically for this compound.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds indicate that they may exhibit activity against various bacterial strains. This suggests that the sulfanyl group could play a role in enhancing antimicrobial efficacy .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that require precise control over conditions such as temperature and pH to optimize yield and purity.
- Formation of the Triazatricyclo Structure : Initial steps focus on constructing the triazatricyclo framework.
- Functionalization : Subsequent reactions introduce methoxy and sulfanyl groups.
- Purification : Techniques such as chromatography are employed to purify the final product.
Case Studies
Several studies have investigated similar compounds within this structural class:
- Study on Oxime Derivatives : Research on steroidal oximes revealed that introducing specific functional groups significantly enhanced cytotoxicity against cancer cells . The findings suggest that modifications akin to those present in our compound could yield similar or enhanced biological activity.
- Topoisomerase Inhibition : Compounds with hydroxymethyl groups have been shown to inhibit topoisomerase II, leading to antiproliferative effects . This mechanism may also apply to our compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
